molecular formula C18H19N3O4 B5836589 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine

1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B5836589
M. Wt: 341.4 g/mol
InChI Key: CVFWWDDKVVQXAF-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine, also known as MNBP, is a novel piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been shown to have anticonvulsant and antidepressant properties and has been studied for its potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been suggested that 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine may act as a serotonin receptor agonist and may also modulate the activity of GABA receptors. 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has also been shown to decrease the levels of the stress hormone cortisol. In addition, 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have low toxicity in animal studies. However, 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine. One area of research could be to further investigate its potential use in cancer treatment. Another area of research could be to study its potential use in treating neurological disorders such as epilepsy and depression. In addition, further studies could be conducted to better understand its mechanism of action and to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine is a novel piperazine derivative that has potential applications in various fields. Its synthesis method is relatively simple, and it has been studied extensively for its potential use in cancer treatment and neurological disorders. 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has several biochemical and physiological effects, and its mechanism of action is not fully understood. While 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, it also has some limitations. Future research on 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine could lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine can be achieved through a two-step reaction. The first step involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of a base to form 4-nitrobenzoylpiperazine. In the second step, 4-nitrobenzoylpiperazine is reacted with 4-methoxyaniline in the presence of a base to form 1-(4-methoxyphenyl)-4-(4-nitrobenzoyl)piperazine.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-17-8-6-15(7-9-17)19-10-12-20(13-11-19)18(22)14-2-4-16(5-3-14)21(23)24/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFWWDDKVVQXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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